![molecular formula C29H35NO8 B557689 Fmoc-D-Gla(otbu)2-OH CAS No. 111662-65-8](/img/structure/B557689.png)
Fmoc-D-Gla(otbu)2-OH
Overview
Description
“Fmoc-D-Gla(otbu)2-OH” is a building block for the introduction of γ-carboxyglutamic acid (Gla). γ-Carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .
Synthesis Analysis
“Fmoc-D-Gla(otbu)2-OH” can be synthesized via a multistep process involving protection and deprotection of various chemical groups. The synthesis involves the use of reagents such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) to protect the amine and carboxyl groups, respectively.
Molecular Structure Analysis
The molecular formula of “Fmoc-D-Gla(otbu)2-OH” is C29H35NO8. The molecular weight is 525.6 g/mol .
Chemical Reactions Analysis
“Fmoc-D-Gla(otbu)2-OH” is widely used as a building block in peptide synthesis for the protection of amine groups .
Physical And Chemical Properties Analysis
“Fmoc-D-Gla(otbu)2-OH” is a white to slight yellow to slight red powder. It is clearly soluble in 1 mmole in 2 ml DMF .
Scientific Research Applications
Synthesis of Cyclopropane Carboxylic Acids
This compound serves as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalysts .
Preparation of PTX Derivatives
“Fmoc-D-Gla(otbu)2-OH” acts as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives, which are significant in cancer research and treatment .
Mechanism of Action
Target of Action
Fmoc-D-Gla(otbu)2-OH is a building block for the introduction of γ-carboxyglutamic acid (Gla) . The primary targets of this compound are proteins that undergo γ-carboxylation of glutamic acid, a rare post-translational modification . This modification is known to occur in blood coagulation factors and in some snake and cone snail venoms .
Mode of Action
The compound interacts with its targets by introducing γ-carboxyglutamic acid (Gla) into them . This process involves the γ-carboxylation of glutamic acid residues, which is a key step in the activation of several proteins, particularly those involved in the blood coagulation cascade .
Biochemical Pathways
The γ-carboxylation of glutamic acid residues, facilitated by Fmoc-D-Gla(otbu)2-OH, plays a crucial role in the blood coagulation cascade . This modification allows the coagulation factors to bind calcium ions, which is necessary for their proper functioning . In addition, γ-carboxyglutamic acid is also found in certain snake and cone snail venoms, where it may contribute to the venom’s toxic effects .
Result of Action
The introduction of γ-carboxyglutamic acid into proteins by Fmoc-D-Gla(otbu)2-OH can have significant effects at the molecular and cellular levels . For instance, in the case of blood coagulation factors, this modification enables the proteins to bind calcium ions, thereby activating the coagulation cascade and leading to blood clot formation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUHYXXHXECDI-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452854 | |
Record name | (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Gla(otbu)2-OH | |
CAS RN |
111662-65-8 | |
Record name | 1,1-Bis(1,1-dimethylethyl) (3R)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111662-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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